molecular formula C11H12N2O6 B8280747 2-Acetylamino-5-methoxy-4-nitro-benzoic acid methyl ester

2-Acetylamino-5-methoxy-4-nitro-benzoic acid methyl ester

Cat. No. B8280747
M. Wt: 268.22 g/mol
InChI Key: QESQFCKBOUMNJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08299085B2

Procedure details

256 mg (1.0 mmol) of 2-acetylamino-5-fluoro-4-nitro-benzoic acid methyl ester are dissolved in 5.1 ml of refluxing methanol abs. and cooled to 23° C. whereby some of the material recrystallizes. 81 mg (1.5 mmol) of sodium methanolate are added and the mixture is stirred under argon at room temperature for 16 hours. Acetic acid is added until a pH value of 5 is reached, the resulting mixture is distributed between ethyl acetate and water, the organic phase is separated, washed with water and brine, dried over sodium sulfate, filtered and evaporated. The residue is chromatographed on 100 g of silica gel (0.04-063 mm) with toluene-ethyl acetate (3:1), fraction size 12 ml. The fractions 37-46 are combined and evaporated, yielding 77 mg (28%) of 2-acetylamino-5-methoxy-4-nitro-benzoic acid methyl ester as yellowish crystals, m.p. 141-143° C.
Name
2-acetylamino-5-fluoro-4-nitro-benzoic acid methyl ester
Quantity
256 mg
Type
reactant
Reaction Step One
Quantity
5.1 mL
Type
solvent
Reaction Step One
Quantity
81 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:18])[C:4]1[CH:9]=[C:8](F)[C:7]([N+:11]([O-:13])=[O:12])=[CH:6][C:5]=1[NH:14][C:15](=[O:17])[CH3:16].C[O-].[Na+].[C:22](O)(=[O:24])C.C(OCC)(=O)C>CO.O>[CH3:1][O:2][C:3](=[O:18])[C:4]1[CH:9]=[C:8]([O:24][CH3:22])[C:7]([N+:11]([O-:13])=[O:12])=[CH:6][C:5]=1[NH:14][C:15](=[O:17])[CH3:16] |f:1.2|

Inputs

Step One
Name
2-acetylamino-5-fluoro-4-nitro-benzoic acid methyl ester
Quantity
256 mg
Type
reactant
Smiles
COC(C1=C(C=C(C(=C1)F)[N+](=O)[O-])NC(C)=O)=O
Name
Quantity
5.1 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
81 mg
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred under argon at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
recrystallizes
CUSTOM
Type
CUSTOM
Details
the organic phase is separated
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on 100 g of silica gel (0.04-063 mm) with toluene-ethyl acetate (3:1), fraction size 12 ml
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC(C1=C(C=C(C(=C1)OC)[N+](=O)[O-])NC(C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 77 mg
YIELD: PERCENTYIELD 28%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.